molecular formula C27H26N4O3 B11192577 2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(4-methylphenyl)acetamide

2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B11192577
M. Wt: 454.5 g/mol
InChI Key: VNDLVAOSHMTDEP-UHFFFAOYSA-N
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Description

2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazo[1,2-a]benzimidazole core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the imidazo[1,2-a]benzimidazole core: This can be achieved by cyclization reactions involving appropriate precursors such as o-phenylenediamine and carboxylic acids.

    Introduction of the 4-methoxyphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the acetamide group: This can be done through amide bond formation reactions using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(4-chlorophenyl)acetamide
  • 2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(4-fluorophenyl)acetamide

Uniqueness

The unique combination of the 4-methoxyphenyl and 4-methylphenyl groups in 2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(4-methylphenyl)acetamide contributes to its distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H26N4O3

Molecular Weight

454.5 g/mol

IUPAC Name

2-[3-[2-(4-methoxyphenyl)ethyl]-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C27H26N4O3/c1-18-7-11-20(12-8-18)28-25(32)17-24-26(33)30(16-15-19-9-13-21(34-2)14-10-19)27-29-22-5-3-4-6-23(22)31(24)27/h3-14,24H,15-17H2,1-2H3,(H,28,32)

InChI Key

VNDLVAOSHMTDEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CCC5=CC=C(C=C5)OC

Origin of Product

United States

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